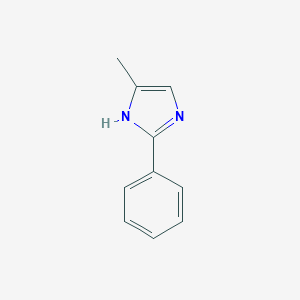

4-Methyl-2-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOXIFXYEIILLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061187 | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-43-0 | |

| Record name | 2-Phenyl-4-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 5-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 5-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of 4-Methyl-2-phenyl-1H-imidazole

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-phenyl-1H-imidazole

This compound (CAS No. 827-43-0) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole family.[1] The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and exhibiting a wide array of biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in drug development and material science. The unique arrangement of a phenyl group at the C2 position and a methyl group at the C4 position imparts specific steric and electronic properties that influence its reactivity, binding capabilities, and utility as a synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is typically a white to tan crystalline powder under ambient conditions.[3][4] Its core physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 827-43-0 | [3][5] |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Appearance | White to tan powder/crystal | [3][4] |

| Melting Point | 180-183 °C | [1][5] |

| Solubility | Insoluble in water; Soluble in Methanol | [1][3][7] |

| pKa (Predicted) | 13.22 ± 0.10 | [3] |

The low water solubility is expected for a molecule with significant nonpolar character from the phenyl ring.[3] The predicted pKa suggests weakly basic properties, characteristic of the imidazole ring system.

Caption: Structure of this compound and its key reactive centers.

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of the molecule. The FT-IR, FT-Raman, and NMR spectra for this compound have been recorded.[5]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3 ppm), the imidazole C5-H proton (singlet, ~7.0-7.5 ppm), and the aromatic protons of the phenyl group (multiplet, ~7.2-8.0 ppm). The N-H proton signal is a broad singlet and its chemical shift is solvent-dependent. |

| ¹³C NMR | Resonances for the methyl carbon, the five distinct phenyl carbons, and the three distinct imidazole ring carbons (C2, C4, C5). The C2 carbon, attached to the phenyl group, would appear significantly downfield.[8] Due to tautomerization, signals for imidazole carbons can sometimes be difficult to detect in solution.[9] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the imidazole and phenyl rings (~1450-1600 cm⁻¹), and C-H bending. |

| Mass Spec (GC-MS) | A molecular ion peak (M⁺) at m/z = 158, with significant fragments corresponding to the loss of methyl or phenyl groups.[6] |

The presence of tautomerism in imidazole systems can lead to peak broadening or the absence of certain signals in ¹³C NMR spectra recorded in solution, an effect that can be overcome using solid-state NMR techniques like ¹³C CP-MAS.[9]

Synthesis Pathway: A Multi-Component Approach

Substituted imidazoles are commonly synthesized via multi-component reactions that efficiently build the heterocyclic core from simple acyclic precursors. The Debus-Radziszewski reaction and its modern variations provide a robust framework.[10][11] A representative synthesis involves the condensation of benzaldehyde, a 1,2-dicarbonyl compound (like methylglyoxal, to provide the C4-methyl group), and an ammonia source.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established multi-component imidazole synthesis methodologies.

-

Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equiv.), methylglyoxal (40% in H₂O, 1 equiv.), and ammonium acetate (2.5 equiv.).

-

Solvent Addition: Add glacial acetic acid (5-10 volumes) as the solvent.

-

Expert Insight: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation steps by protonating carbonyl groups, thereby activating them towards nucleophilic attack.

-

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice, which will cause the product to precipitate.

-

Neutralization: Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial for ensuring complete precipitation of the imidazole product.

-

Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts and acetic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Validation: Confirm the identity and purity of the final product using melting point analysis and spectroscopic methods (NMR, IR).

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its aromatic character and the nucleophilic/basic nitrogen atoms.

-

Curing Agent for Epoxy Resins: A significant industrial application is its use as a curing agent or accelerator for epoxy resin systems.[5] The nucleophilic N3 nitrogen atom attacks the epoxide ring, initiating ring-opening polymerization and leading to a cross-linked, durable polymer network.

-

Synthetic Intermediate: The compound serves as a valuable building block in organic synthesis. The N1 nitrogen can be readily alkylated or arylated to produce a variety of 1,2,4-trisubstituted imidazole derivatives. These derivatives are scaffolds for creating more complex molecules, including potential pharmaceuticals.

-

Role in Medicinal Chemistry: While this specific molecule is more noted as an intermediate, the 2-phenyl-imidazole scaffold is prevalent in drug discovery.[2][12] Derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The phenyl group at C2 can be further functionalized to modulate biological activity and pharmacokinetic properties. For instance, studies have explored its use in investigating the cytotoxic activity of related trifluoromethylimidazoles against human tumor cells.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[7] It should be stored in a cool, dry place in a tightly sealed container.[1][3]

References

- This compound | C10H10N2 | CID 70012. PubChem. [Link]

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- 2-(4-methylphenyl)-1H-imidazole.

- Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by...

- Supporting Inform

- 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111. PubChem. [Link]

- Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

- Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S.

- The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. [Link]

- Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health (NIH). [Link]

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.

- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz

- 1H-Imidazole, 4-methyl-. NIST WebBook. [Link]

- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]

- Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health (NIH). [Link]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health (NIH). [Link]

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

Sources

- 1. 827-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 827-43-0 [m.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 827-43-0 [chemicalbook.com]

- 6. This compound | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-2-phenylimidazole | 827-43-0 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

physicochemical properties of 4-Methyl-2-phenyl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1H-imidazole

Introduction

This compound (CAS No. 827-43-0) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole family. The imidazole ring is a fundamental scaffold in numerous natural products, including the amino acid histidine, and is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] This compound, featuring both a phenyl and a methyl substituent, serves as a valuable building block in organic synthesis and as a functional molecule in materials science.[3] Its properties make it a subject of interest for researchers in drug development, polymer chemistry, and synthetic methodology. This guide provides a comprehensive overview of its core physicochemical properties, spectral characteristics, and established protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The molecular architecture consists of a central 1H-imidazole ring substituted with a phenyl group at the 2-position and a methyl group at the 4-position. This arrangement dictates its electronic properties, reactivity, and intermolecular interactions.

Figure 2: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing water solubility. It is a robust method for determining the saturation limit of a compound in a solvent.

Causality: This method establishes thermodynamic equilibrium between the solid solute and the solution, providing the true saturation solubility, a critical parameter for formulation and environmental fate assessment.

Methodology:

-

System Preparation: To a glass flask, add an excess amount of this compound to a known volume of distilled, deionized water (e.g., 100 mg in 100 mL).

-

Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Prepare a series of dilutions and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

-

Calculation and Reporting: Calculate the concentration in the original supernatant (e.g., in mg/L or mol/L). The experiment should be performed at least in triplicate.

Figure 3: Workflow for Shake-Flask Solubility Determination.

Stability, Handling, and Applications

Stability and Storage: this compound is a stable solid under standard conditions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation. [4][5] Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin, eye, and respiratory irritant. [6]Handling should be done in a manner that avoids dust formation. [5] Applications in Research and Development:

-

Polymer Chemistry: It is used as a curing agent for epoxy resins, where the imidazole nitrogen atoms facilitate the polymerization process. [3]* Organic Synthesis: It serves as a precursor for the synthesis of more complex aza-heterocyclic compounds. For instance, it participates in the ring-opening of bicyclic olefins. * Medicinal Chemistry Research: While not a drug itself, it is used as a building block or a tool compound. For example, it has been used to investigate the cytotoxic activity of related trifluoromethylimidazoles against tumor cells. [3]The broader imidazole scaffold is of immense interest for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [1][2]

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties that make it valuable in both materials and life sciences. Its thermal stability, defined structure, and moderate lipophilicity are key attributes for its application as a synthetic intermediate and functional molecule. The provided data and protocols offer a solid foundation for researchers to confidently incorporate this compound into their experimental designs, from planning a chemical synthesis to developing a new polymer formulation or initiating a medicinal chemistry campaign.

References

- Chemical Synthesis Database. (2025). 2-(4-methylphenyl)-1H-imidazole.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 867–873.

- SpectraBase. (n.d.). 4(or 5)-methyl-2-phenylimidazole. John Wiley & Sons, Inc.

- Ayyanar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 827-43-0 [chemicalbook.com]

- 4. This compound CAS#: 827-43-0 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial scaffold in the development of a wide range of biologically active molecules.[1][2] Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[3][4] This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Part 1: Structural Elucidation and Physicochemical Properties

Molecular Structure

The structure of this compound consists of a five-membered imidazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. The presence of the imidazole core, a key component of essential biomolecules like the amino acid histidine, imparts unique chemical characteristics to the molecule.

Key Structural Features:

-

Imidazole Ring: A planar, aromatic heterocycle containing two nitrogen atoms. This ring system is capable of acting as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets.

-

Phenyl Group: An aromatic substituent at the C2 position which influences the molecule's steric and electronic properties, often enhancing its binding affinity to target proteins.

-

Methyl Group: A small alkyl substituent at the C4 position which can modulate the molecule's lipophilicity and metabolic stability.

The IUPAC name for this compound is this compound.[5] Its chemical formula is C₁₀H₁₀N₂ and it has a molecular weight of 158.20 g/mol .[5][6]

Spectroscopic and Physicochemical Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [5][6] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | 180-183 °C | [8] |

| CAS Number | 827-43-0 | [5] |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. While specific spectral data can vary slightly depending on the solvent and instrument used, representative values are crucial for verification. Theoretical investigations and experimental recordings of FT-IR, FT-Raman, and FT-NMR spectra have been conducted to analyze the molecular structure and vibrational properties of 4-methyl-2-phenylimidazole.[8]

Part 2: Synthesis Methodologies

The synthesis of this compound can be accomplished through several routes, with the Debus-Radziszewski reaction being a classic and widely employed method.[9][10][11] Modern advancements have also introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction provides a straightforward approach to imidazole synthesis from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[9][12] For the synthesis of this compound, the specific reactants are:

-

1,2-Dicarbonyl: Methylglyoxal (pyruvaldehyde)

-

Aldehyde: Benzaldehyde

-

Ammonia Source: Ammonium acetate is commonly used as it also acts as a mild acid catalyst.

The overall reaction can be summarized as the condensation of these three components to form the imidazole ring.[3]

Reaction Scheme:

Caption: Debus-Radziszewski synthesis of this compound.

Mechanism Overview: The reaction mechanism is thought to proceed in two main stages, although the exact pathway is not definitively established.[9]

-

Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.[9][11][13]

-

Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (benzaldehyde). This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the final imidazole product.

Detailed Experimental Protocol (Conventional Heating):

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), methylglyoxal (1 equivalent, typically as a 40% aqueous solution), and ammonium acetate (2-3 equivalents).

-

Solvent: Add a suitable solvent such as glacial acetic acid or ethanol. Acetic acid often serves as both a solvent and a catalyst.

-

Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[14][15] This approach is particularly beneficial for multicomponent reactions like the Debus-Radziszewski synthesis.[3]

Advantages of Microwave-Assisted Synthesis:

-

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes.[15]

-

Improved Yields: The efficient and uniform heating can minimize the formation of side products, resulting in higher yields of the desired imidazole.[3][14]

-

Greener Chemistry: Shorter reaction times and often the possibility of using solvent-free conditions contribute to a more environmentally friendly process.[15][16]

Experimental Protocol (Microwave-Assisted):

-

Reactant Mixture: In a microwave-safe reaction vessel, combine benzaldehyde (1 equivalent), methylglyoxal (1 equivalent), and ammonium acetate (2.5 equivalents).

-

Catalyst (Optional): An acid catalyst such as glyoxylic acid can be added to enhance the reaction rate.[17] In some cases, the reaction can be performed under solvent-free conditions.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 180-720 watts) for a short duration (e.g., 1-7 minutes).[14][17] The reaction progress can be monitored by TLC.

-

Work-up and Purification: The work-up and purification steps are similar to the conventional method, involving precipitation in ice-water, filtration, and recrystallization.

Caption: Workflow for microwave-assisted synthesis of this compound.

Comparison of Synthesis Methods

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 1-3 hours | 1-7 minutes[14][17] |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Good to Excellent[3] |

| Solvent Usage | Often requires a solvent | Can be performed solvent-free[17][18] |

| Scalability | Well-established for large scale | Can be challenging for very large scale |

Part 3: Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The imidazole scaffold is a common feature in many approved drugs.

Key Application Areas:

-

Antifungal Agents: Imidazole-based compounds are the cornerstone of many antifungal therapies.

-

Anti-inflammatory Agents: Certain imidazole derivatives have shown potent anti-inflammatory properties.

-

Anticancer Agents: The imidazole core has been incorporated into novel compounds with cytotoxic activity against various cancer cell lines.[1]

-

Corrosion Inhibitors: Imidazoles have also found applications in materials science as effective corrosion inhibitors for various metals.[10]

-

Precursor for Further Synthesis: 4-Methyl-2-phenylimidazole serves as a versatile starting material for the synthesis of more complex aza-heterocyclic compounds and N-substituted imidazoles.[8]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and diverse synthetic routes. The classical Debus-Radziszewski reaction provides a reliable method for its preparation, while modern microwave-assisted techniques offer a more rapid and efficient alternative. The versatile biological activities of imidazole derivatives ensure that this compound will continue to be a molecule of interest for researchers in medicinal chemistry and related fields. The choice of synthetic method will depend on the specific requirements of the researcher, including scale, desired efficiency, and available equipment.

References

- Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.

- Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.

- Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Semantic Scholar. (n.d.). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities.

- RSC Publishing. (2015). A sequential one-pot approach to 1,2,4,5-tetrasubstituted-2H-imidazole synthesis from disubstituted alkynes.

- ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.

- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.

- MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.

- Thieme Connect. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles.

- PubChem. (n.d.). 2-[(4-methyl-2-phenylphenyl)methyl]-1H-imidazole.

- PubMed Central. (n.d.). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.

- ResearchGate. (n.d.). Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by Ni(0)‐catalyzed direct C‐2 arylation of imidazole 297.

- International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.

- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.

- PubMed Central. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.

- Royal Society of Chemistry. (n.d.). Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.

- Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.

- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

- ResearchGate. (2024). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.

- PubMed Central. (2021). Synthesis and therapeutic potential of imidazole containing compounds.

- PubMed Central. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Rasayan Journal of Chemistry. (n.d.). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS.

- ResearchGate. (n.d.). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity.

- Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.

- Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.

- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 827-43-0 [amp.chemicalbook.com]

- 8. This compound | 827-43-0 [chemicalbook.com]

- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 10. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 11. scribd.com [scribd.com]

- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. asianpubs.org [asianpubs.org]

IUPAC name for 4-Methyl-2-phenyl-1H-imidazole

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile building block in both medicinal chemistry and materials science. Its unique structural features—a reactive imidazole core, a methyl substituent influencing electronic properties, and a phenyl group offering sites for further functionalization—make it a molecule of significant interest. This guide provides an in-depth analysis of its nomenclature, synthesis, comprehensive spectroscopic characterization, chemical reactivity, and key applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental methodologies and offers field-proven insights for researchers, scientists, and professionals in drug development.

Nomenclature, Tautomerism, and Physicochemical Properties

The designation "this compound" is commonly used in chemical literature and supplier catalogs.[1][2] However, due to prototropic tautomerism, the proton on the imidazole ring's nitrogen atom can readily migrate between the two nitrogen atoms. This rapid equilibrium means that this compound is in constant exchange with its tautomer, 5-methyl-2-phenyl-1H-imidazole. Consequently, the 4- and 5-positions are often considered equivalent, especially in solution. The IUPAC preferred name is often cited as 5-methyl-2-phenyl-1H-imidazole, but for the purposes of this guide, we will use the common name specified in the topic.[3] This tautomerism is not merely a nomenclatural curiosity; it has significant implications for the molecule's reactivity and its characterization by spectroscopic methods, particularly ¹³C NMR.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [3][5] |

| CAS Number | 827-43-0 | [1] |

| Melting Point | 180-183 °C | [6] |

| Appearance | White to light-yellow crystalline powder | [6] |

| InChI Key | TYOXIFXYEIILLY-UHFFFAOYSA-N | [3] |

| SMILES | Cc1c[nH]c(n1)-c2ccccc2 |

Synthesis Methodology: The Radiszewski Reaction

The synthesis of 2,4-disubstituted imidazoles can be approached through various classical and modern methods, including the Debus and Wallach syntheses or catalyst-free cyclizations.[7][8] One of the most robust and widely applicable methods for this class of compounds is a variation of the Radiszewski synthesis. This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the targeted synthesis of this compound, a logical and field-proven pathway involves the reaction of benzaldehyde, methylglyoxal, and ammonium acetate (as an ammonia source). The choice of these precursors is strategic: benzaldehyde provides the 2-phenyl group, methylglyoxal supplies the C4-methyl and C5 backbone, and ammonium acetate facilitates the cyclization and provides the necessary nitrogen atoms. This one-pot, multi-component reaction is valued for its operational simplicity and efficiency.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), methylglyoxal (40% solution in water, 1.1 eq), and ammonium acetate (2.5 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5 volumes relative to the aldehyde). The acidic medium is crucial as it catalyzes the initial condensation steps.

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 Ethyl Acetate:Hexane.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water or ice, which will cause the product to precipitate.

-

Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step is critical to ensure the product is in its free base form for isolation.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a crystalline solid.

Reaction Mechanism

The mechanism proceeds through a series of condensations and a final cyclization. Initially, benzaldehyde reacts with ammonia (from ammonium acetate) to form a hydrobenzamide intermediate. Concurrently, methylglyoxal and ammonia condense. These fragments then combine, and subsequent cyclization followed by an oxidation/aromatization step yields the stable imidazole ring.

Caption: Generalized workflow for the Radiszewski synthesis.

Spectroscopic and Structural Elucidation

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data represent typical findings for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~12.0 (br s, 1H), δ 7.8-8.0 (m, 2H), δ 7.2-7.5 (m, 3H), δ ~6.8 (s, 1H), δ ~2.2 (s, 3H) | NH proton (exchangeable), ortho-protons of phenyl ring, meta/para-protons of phenyl ring, C5-H of imidazole ring, C4-CH₃ protons.[9] |

| ¹³C NMR | δ ~145, ~135, ~130, ~128, ~127, ~125, ~115, ~13 | C2 (imidazole), C4 (imidazole), Phenyl C-ipso, Phenyl C-ortho/meta/para, C5 (imidazole), Methyl Carbon. Note: Due to tautomerization, C4 and C5 signals can be broad or difficult to resolve in solution.[4][10] |

| FT-IR (KBr) | ~3150 cm⁻¹ (broad), ~3050 cm⁻¹, ~1600 cm⁻¹, ~1480 cm⁻¹ | N-H stretch, Aromatic C-H stretch, C=N stretch, Aromatic C=C stretch.[3][6] |

| Mass Spec (EI) | m/z 158 (M⁺), 157 (M-H)⁺, 104 | Molecular ion peak, Loss of a hydrogen radical, Phenylnitrile fragment.[3] |

Expert Insights on Characterization

-

¹H NMR: The broad singlet for the N-H proton is a hallmark of imidazole derivatives and its chemical shift can be highly dependent on solvent and concentration. Its disappearance upon a D₂O shake experiment is a definitive confirmation.

-

¹³C NMR: The challenge in observing distinct C4 and C5 signals in solution-phase ¹³C NMR is a direct consequence of the rapid proton tautomerism.[4] This phenomenon averages the chemical environments of these two carbons. For unambiguous assignment, solid-state NMR (CP-MAS) is the authoritative technique, as it freezes out the tautomeric exchange, allowing for the resolution of distinct signals for both tautomers if they co-exist in the crystal lattice.[4]

-

FT-IR: The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state, a common feature in imidazole crystal structures.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by several structural features: the acidic N-H proton, the basic sp²-hybridized nitrogen, and the aromatic nature of both the imidazole and phenyl rings.

-

N-Alkylation/Acylation: The N-H proton is weakly acidic and can be deprotonated by a moderately strong base (e.g., NaH) to form an imidazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N1-substituted derivatives. This is a primary pathway for incorporating the imidazole core into larger molecular frameworks.

-

Electrophilic Substitution: The imidazole ring itself is electron-rich and can undergo electrophilic substitution, although it is less reactive than pyrrole. The C5 position is the most likely site for substitution. The phenyl ring can also undergo classical electrophilic aromatic substitution (nitration, halogenation, etc.), typically directed to the ortho- and para-positions, though conditions must be chosen carefully to avoid reaction at the imidazole ring.

-

Coordination Chemistry: The lone pair of electrons on the sp² nitrogen atom makes the molecule an excellent ligand for coordinating with metal ions, forming a wide range of metal complexes.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. 1H-Imidazole, 4-methyl-2-phenyl- | SIELC Technologies [sielc.com]

- 3. This compound | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 827-43-0 [chemicalbook.com]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound(827-43-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

4-Methyl-2-phenyl-1H-imidazole CAS number 827-43-0

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole (CAS 827-43-0): Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 827-43-0) is a disubstituted imidazole derivative that serves as a cornerstone in both industrial and research applications. Its unique structural scaffold, featuring a phenyl group at the 2-position and a methyl group at the 4-position, imparts a combination of steric, electronic, and reactive properties that make it highly versatile. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, details robust synthesis and characterization methodologies, explores its chemical reactivity, and highlights its principal applications in polymer chemistry, materials science, and as a key intermediate in medicinal chemistry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Introduction to the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in the chemical and biological sciences.[1] It is the core component of essential biomolecules like the amino acid histidine and purines, and its unique proton-donating and accepting capabilities are fundamental to the mechanisms of many enzymes.[1] In synthetic chemistry, the imidazole moiety is a versatile building block for a vast array of functional molecules, from ionic liquids and catalysts to highly active pharmaceutical agents.[2][3]

This compound belongs to the 2,4-disubstituted class of imidazoles. The phenyl group at the C2 position enhances the molecule's thermal stability and solubility in organic solvents, while the methyl group at C4 can influence its reactivity and steric profile.[4] This combination makes it a molecule of significant interest, particularly valued for its efficacy and versatility.[4]

Physicochemical and Structural Properties

This compound typically appears as a white to light yellow crystalline solid.[4] Its core properties are summarized in the table below. A key structural feature is the existence of two equivalent tautomeric forms, where the N-H proton can reside on either nitrogen atom, a property that is crucial to its reactivity and biological interactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 827-43-0 | [5] |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [5][6] |

| Melting Point | 180-183 °C (lit.) | [7] |

| Boiling Point | 352.7 ± 11.0 °C (Predicted) | [7][8] |

| Density | 1.109 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 13.22 ± 0.10 (Predicted) | [7] |

| Solubility | Insoluble in water | [7] |

| Appearance | White to light yellow powder/crystal | [4][7] |

Synthesis and Purification

The synthesis of 2,4-disubstituted imidazoles is a well-established area of organic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Debus-Radziszewski Imidazole Synthesis

One of the most common and versatile methods for preparing 2,4,5-trisubstituted imidazoles, which can be adapted for 2,4-disubstituted analogues, is the Radziszewski synthesis. The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a logical pathway involves the reaction between benzaldehyde, methylglyoxal, and ammonium acetate.

Causality of Component Selection:

-

Benzaldehyde: Serves as the source for the phenyl group at the C2 position.

-

Methylglyoxal (or its precursor, acetol): Provides the C4-C5 backbone of the imidazole ring, including the methyl group at C4.

-

Ammonium Acetate: Functions as the ammonia source, providing the two nitrogen atoms of the imidazole ring. The acetate acts as a mild catalyst.

Experimental Protocol: Radziszewski Synthesis

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), methylglyoxal (40% solution in water, 1.05 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.

-

Neutralization: Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until it is basic (pH ~8-9). This step is crucial to deprotonate the imidazole product and ensure its precipitation out of the aqueous solution.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Diagram 1: General Workflow for Radziszewski Synthesis

Caption: A typical laboratory workflow for the synthesis and purification of the target compound.

Alternative Synthetic Routes

Modern organic synthesis has introduced alternative pathways, including transition-metal-free and catalyzed reactions. For instance, a [3+2] cyclization of vinyl azides with amidines provides a regioselective route to 2,4-disubstituted imidazoles under mild conditions.[9] Nickel-catalyzed cascade reactions have also been developed to access these structures efficiently.[10] These methods are particularly valuable for creating diverse libraries of imidazole derivatives for screening purposes.

Spectroscopic and Structural Characterization

Unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Table 2: Spectroscopic Data Summary

| Technique | Observation | Interpretation | Source(s) |

| ¹H NMR | See detailed analysis below. | Confirms proton environment. | [6][11] |

| ¹³C NMR | See detailed analysis below. | Confirms carbon skeleton. | [6] |

| FT-IR (KBr) | ~3400-3000 cm⁻¹ (broad), ~1605 cm⁻¹, ~1480 cm⁻¹ | N-H stretch, C=N stretch, Aromatic C=C stretch. | [6][7] |

| GC-MS | Molecular Ion (M⁺) at m/z = 158 | Confirms molecular weight. | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Analysis: In a typical spectrum (in CDCl₃), one would expect to see:

-

A singlet for the methyl protons (–CH₃) around δ 2.3 ppm.

-

A singlet for the C5-H proton on the imidazole ring around δ 7.0-7.2 ppm.

-

Multiplets for the phenyl group protons between δ 7.3-7.9 ppm. The two protons ortho to the imidazole ring are typically shifted further downfield.

-

A broad singlet for the N-H proton, which can appear over a wide range (often δ 10-12 ppm) and may exchange with D₂O.

-

-

¹³C NMR Analysis: Key expected signals include:

-

The methyl carbon (–CH₃) around δ 14 ppm.

-

The imidazole ring carbons (C4, C5) between δ 115-140 ppm.

-

The C2 carbon of the imidazole ring, attached to the phenyl group, would be the most downfield among the heterocyclic carbons, typically > δ 145 ppm.

-

Aromatic carbons of the phenyl ring between δ 125-135 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying key functional groups. A broad absorption band between 3400 and 3000 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding. The sharp peak around 1605 cm⁻¹ corresponds to the C=N stretching of the imidazole ring, while aromatic C=C stretching vibrations from both rings appear in the 1500-1400 cm⁻¹ region.[7]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the electron-rich nature of the imidazole ring and the presence of the N-H proton.

Diagram 2: Key Reactivity Pathways

Caption: Major reaction pathways for the derivatization of the title compound.

-

N-Functionalization: The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation, N-arylation, or N-acylation. This is the most common site for derivatization to build more complex molecules. For example, it is used in the preparation of 1-[(2-chlorophenyl)(diphenyl)methyl]-4-methyl-2-phenyl-1H-imidazole.[7]

-

Electrophilic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, typically at the C5 position, which is the most electron-dense carbon. Reactions like halogenation (with NBS or NCS) can proceed at this position.

-

Coordination Chemistry: The lone pair of electrons on the sp²-hybridized nitrogen atom makes imidazoles excellent ligands for a variety of metal ions. This property is exploited in the development of catalysts and metal-organic frameworks (MOFs).

Key Applications

The versatility of this compound has led to its use in several distinct high-value applications.

Polymer Chemistry: Epoxy Resin Curing

This compound is widely used as a curing agent and accelerator for epoxy resin systems.[4]

-

Mechanism of Action: The tertiary nitrogen atom of the imidazole ring acts as an anionic initiator. It attacks the electrophilic carbon of the epoxide ring, causing it to open. The resulting alkoxide is a potent nucleophile that then propagates the polymerization by attacking another epoxide monomer. The N-H proton can also participate in the curing process, acting as a co-catalyst. This dual functionality leads to a highly cross-linked, thermally stable polymer network.

-

Why It's Effective: The combination of the nucleophilic tertiary nitrogen and the active proton provides a rapid and efficient cure profile. The phenyl group enhances the thermal stability of the resulting polymer matrix. It is particularly effective in the curing of bisphenol-F epoxy resins.[7]

Diagram 3: Mechanism of Epoxy Curing

Caption: Anionic polymerization of epoxides initiated by an imidazole catalyst.

Materials Science: Corrosion Inhibition

Imidazole derivatives are effective corrosion inhibitors for metals like copper and its alloys.[12][13]

-

Mechanism of Protection: this compound adsorbs onto the metal surface. This process is driven by the coordination between the nitrogen atoms' lone pair electrons and the vacant d-orbitals of the metal. This forms a thin, protective molecular layer that acts as a barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions).[12] The phenyl group contributes to a more robust and hydrophobic barrier through π-stacking interactions on the surface.

Pharmaceutical and Agrochemical Research

The title compound is a valuable building block for synthesizing more complex molecules with potential biological activity.[4] The imidazole scaffold is present in numerous approved drugs, and derivatives of 4-methyl-2-phenyl-imidazole are frequently investigated for various therapeutic applications.

-

Scaffold for Drug Discovery: It is used as a starting material in the synthesis of aza-heterocyclic compounds.[7]

-

Investigative Tool: It serves as a reference or intermediate in studies exploring the cytotoxic activity of related compounds, such as 4-trifluoromethylimidazoles, against human tumor cells.[7][14] The imidazole core is a common feature in molecules targeting a range of activities, including antibacterial, antifungal, and anticancer effects.[2][15]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Recommended PPE: Wear suitable gloves, eye/face protection, and a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[7]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7]

Conclusion and Future Outlook

This compound (CAS 827-43-0) is far more than a simple chemical intermediate. Its robust physicochemical properties and predictable reactivity make it an enabling tool in advanced materials and a privileged scaffold in medicinal chemistry. The continued exploration of its derivatives is likely to yield novel polymers with enhanced properties and new therapeutic agents that leverage the unique biological interactions of the imidazole core. As synthetic methodologies become more efficient, the accessibility of this versatile compound will undoubtedly spur further innovation across scientific disciplines.

References

- ChemicalBook. 827-43-0 | CAS DataBase. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717551.htm

- ChemScene. 827-43-0 | this compound. URL: https://www.chemscene.com/products/4-Methyl-2-phenyl-1H-imidazole-CS-W017956.html

- CymitQuimica. CAS 827-43-0: 2-Phenyl-4-methylimidazole. URL: https://www.cymitquimica.com/cas/827-43-0

- ChemicalBook. This compound(827-43-0) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/827-43-0_1HNMR.htm

- PubChem. This compound | C10H10N2 | CID 70012. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70012

- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ProductList_US_CB6717551_this compound.htm

- Sigma-Aldrich. 4-Methyl-2-phenylimidazole 95. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/375365

- ChemicalBook. This compound(827-43-0) IR2 spectrum. URL: https://www.chemicalbook.com/spectrum/827-43-0_IR2.htm

- ResearchGate. Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by Ni(0)‐catalyzed direct C‐2 arylation of imidazole 297. URL: https://www.researchgate.

- Sigma-Aldrich. 4-Methyl-2-phenylimidazole 95 827-43-0. URL: https://www.sigmaaldrich.com/product/aldrich/375365

- Chemical Synthesis Database. 2-(4-methylphenyl)-1H-imidazole. URL: https://www.chemsynthesis.com/base/chemical-structure/33139.html

- SIELC Technologies. 1H-Imidazole, 4-methyl-2-phenyl-. URL: https://sielc.com/compound-1h-imidazole-4-methyl-2-phenyl.html

- Guidechem. This compound 827-43-0. URL: https://www.guidechem.com/product_show/827-43-0.html

- ResearchGate. Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S. URL: https://www.researchgate.net/publication/266270634_Crystal_structure_of_4-phenyl-5-pyridin-2-yl-1-pyridin-2-ylmethyl-1H-imidazole-23H-thione_C20H16N4S

- SpectraBase. 1H-Imidazole, 2-(4-methylphenyl)-. URL: https://spectrabase.com/spectrum/5YUEg5j0dFp

- ACS Omega. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. URL: https://pubs.acs.org/doi/10.1021/acsomega.7b00827

- Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). URL: https://www.rsc.

- PubChem. 4-Methyl-1-phenyl-1H-imidazole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15656111

- ResearchGate. Surface Analysis of 4-Methyl-2-Phenyl-Imidazole on the Cu Surface. URL: https://www.researchgate.net/publication/326880313_Surface_Analysis_of_4-Methyl-2-Phenyl-Imidazole_on_the_Cu_Surface

- Pharmacophore. Review of pharmacological effects of imidazole derivatives. URL: https://pharmacophorejournal.

- ResearchGate. Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. URL: https://www.researchgate.

- National Institutes of Health. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4723180/

- NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C59983&Type=MASS

- ResearchGate. Methods for the synthesis of 2,4‐disubstituted imidazoles. URL: https://www.researchgate.net/publication/362621008_Methods_for_the_synthesis_of_24-disubstituted_imidazoles

- National Institutes of Health. Synthesis and therapeutic potential of imidazole containing compounds. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894218/

- MDPI. An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. URL: https://www.mdpi.com/1420-3049/22/10/1680

- PubMed Central. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4727787/

- Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. URL: https://www.rsc.

- MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. URL: https://www.mdpi.com/1420-3049/27/19/6274

- ResearchGate. Bioactive N-Phenylimidazole Derivatives. URL: https://www.researchgate.

- MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. URL: https://www.mdpi.com/1420-3049/23/8/1953

- ResearchGate. Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. URL: https://www.researchgate.net/publication/244611485_Synthesis_and_structure_of_4-methyl-1-N-p-tolylimidazole_as_organic_corrosion_inhibitor

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. URL: https://www.researchgate.net/figure/FTIR-spectrum-of-2-4-chlorophenyl-1-4-5-triphenyl-1H-imidazole_fig2_305380582

- ResearchGate. FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. URL: https://www.researchgate.net/figure/FTIR-spectrum-of-ligand-245-triphenyl-1H-imidazole_fig3_336040847

- MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. URL: https://www.mdpi.com/2079-4991/10/1/139

- IUCr. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). URL: https://journals.iucr.org/e/issues/2018/01/00/gz2133/index.html

Sources

- 1. mdpi.com [mdpi.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 827-43-0: 2-Phenyl-4-methylimidazole | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C10H10N2 | CID 70012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 827-43-0 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound(827-43-0) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Methyl-2-phenylimidazole 95 827-43-0 [sigmaaldrich.com]

- 15. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1H-imidazole (CAS No. 827-43-0), a versatile heterocyclic compound with significant utility in polymer chemistry and medicinal drug discovery. This document details the molecule's fundamental physicochemical properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its primary applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work. We will delve into the mechanistic underpinnings of its function as an epoxy curing agent and its role as a foundational scaffold for the development of novel therapeutics, such as indoleamine 2,3-dioxygenase (IDO) inhibitors.

Introduction and Core Molecular Properties

This compound is an aromatic heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1][2] The specific arrangement of substituents in this compound imparts a unique combination of steric and electronic properties, making it a valuable intermediate and functional molecule.

Its molecular formula is C₁₀H₁₀N₂ and it has a molecular weight of approximately 158.20 g/mol .[3][4][5] The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, along with the appended phenyl and methyl groups, dictates its chemical reactivity, solubility, and utility in various applications.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Phenyl-4-methylimidazole, 5-Methyl-2-phenyl-1H-imidazole | [3] |

| CAS Number | 827-43-0 | [4][6][7] |

| Molecular Formula | C₁₀H₁₀N₂ | [6][8] |

| Molecular Weight | 158.20 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 180-183 °C | [4][7] |

| Boiling Point | 352.7 °C at 760 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| pKa (Predicted) | 13.22 ± 0.10 | [10] |

| LogP (XLogP3) | 2.1 | [8] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multicomponent condensation reaction, a variant of the classical Debus-Radziszewski imidazole synthesis.[6][7] This approach offers high atom economy by combining an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source in a single pot.

Synthesis Workflow

The logical flow for the synthesis and subsequent purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the target molecule.[2]

Materials:

-

Benzaldehyde

-

Methylglyoxal (typically as a 40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ammonium hydroxide solution

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 equivalent), methylglyoxal (1 equivalent), and ammonium acetate (2.5 equivalents).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water or crushed ice.

-

Precipitation: Neutralize the acidic solution by slowly adding ammonium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any residual salts.

-

Initial Drying: Allow the crude product to air-dry or place it in a desiccator overnight.

Detailed Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound can be significantly enhanced by recrystallization.[10][11] A mixed-solvent system, such as ethanol/water, is often effective.

Procedure:

-

Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

-

Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[12]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

-

Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

-

Final Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.

Analytical Characterization

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (m, 2H, ortho-Ph), ~7.3-7.5 (m, 3H, meta/para-Ph), ~6.8-7.0 (s, 1H, H-5 imidazole), ~2.2-2.4 (s, 3H, -CH₃). The N-H proton signal may be broad and appear around δ 9-12 ppm, or it may not be observed due to exchange. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C-2), ~135 (C-4), ~130 (ipso-C of Ph), ~129 (para-C of Ph), ~128 (ortho-C of Ph), ~126 (meta-C of Ph), ~115 (C-5), ~14 (-CH₃). |

| FT-IR (KBr Pellet, cm⁻¹) | ν (cm⁻¹): ~3400-3200 (N-H stretch, broad), ~3100 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1605 (C=N stretch), ~1500 (Aromatic C=C stretch), ~770 & ~690 (C-H out-of-plane bend for monosubstituted benzene). |

| Mass Spec. (ESI-MS) | m/z: 159.09 [M+H]⁺, 158.08 [M]⁺•. Key fragments may include loss of methyl or phenyl groups. |

Note: The exact chemical shifts (δ) and absorption frequencies (ν) can vary depending on the solvent and experimental conditions.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A reversed-phase method is suitable for this compound.

Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[15]

-

Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase would be a mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄) or water with 0.1% formic acid. A common starting ratio is 70:30 (v/v) Methanol:Buffer.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength between 215 nm and 300 nm.[16][17]

-

Sample Preparation: Prepare a sample solution by dissolving an accurately weighed amount of the compound in the mobile phase or a suitable diluent (e.g., methanol) to a concentration of approximately 100 µg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Key Applications and Mechanisms of Action

This compound serves as a critical component in both industrial and research settings, primarily in polymer science and drug discovery.

Epoxy Resin Curing Agent

Imidazoles are highly effective catalysts and curing agents for epoxy resins, producing cross-linked polymers with high thermal stability, chemical resistance, and excellent dielectric properties.[1][18]

Mechanism of Action: The curing process proceeds via an anionic polymerization mechanism initiated by the imidazole. The key steps are illustrated below.

-

Adduct Formation: The reaction initiates with a nucleophilic attack by the pyrrole-type nitrogen (N-1) of the imidazole ring on an epoxide ring. This opens the epoxide and forms a 1:1 adduct, creating a sterically hindered tertiary amine and an alkoxide anion.[1][19]

-

Anionic Polymerization: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another epoxide monomer. This propagates a chain reaction, leading to the formation of polyether linkages and the cross-linking of the resin.[18]

-

Catalyst Regeneration: In some cases, the imidazole can be regenerated through side reactions, allowing it to function as a true catalyst rather than just an initiator.

The presence of the N-H proton is crucial for the initial adduct formation, making 1,3-unsubstituted imidazoles like this compound particularly effective.[18][19]

Caption: Simplified mechanism of epoxy curing catalyzed by an N-H containing imidazole.

Scaffold in Drug Discovery: IDO Inhibitors

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a significant therapeutic target in oncology. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the immune system, allowing tumors to evade detection and destruction.[8][14] Small molecule inhibitors of IDO1 can restore anti-tumor immunity.

Role of the Phenyl-Imidazole Scaffold: The 4-phenyl-imidazole scaffold has been identified as a classic and effective pharmacophore for targeting IDO1.[9]

-

Heme Binding: The imidazole ring's non-protonated nitrogen (N-3) acts as a ligand, coordinating directly to the ferrous heme iron in the active site of the IDO1 enzyme. This binding event blocks the enzyme's ability to interact with its natural substrate, tryptophan.[8]

-

Structure-Activity Relationship (SAR): this compound serves as a foundational structure for medicinal chemistry efforts. Researchers systematically modify the phenyl and imidazole rings to enhance binding affinity and selectivity. For example, adding hydrogen bond donors to the phenyl ring can create favorable interactions with residues like Cys129 and Ser167 in the active site, leading to more potent inhibitors.[4][14] The development of advanced IDO1 inhibitors often begins with scaffolds like this, exploring how substitutions impact potency and pharmacokinetic properties.

Safety and Handling

This compound is an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3][4]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion